molecular formula C6H4BrN3 B3003193 3-Bromoimidazo[1,5-a]pyrimidine CAS No. 1823964-72-2

3-Bromoimidazo[1,5-a]pyrimidine

Cat. No.: B3003193
CAS No.: 1823964-72-2
M. Wt: 198.023
InChI Key: QNKITFQPFNXSLV-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the imidazopyrimidine family This compound is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyrimidine ring, with a bromine atom attached at the third position

Scientific Research Applications

3-Bromoimidazo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for a similar compound, 6-bromoimidazo[1,2-a]pyrimidine, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The synthesis, reactions, and applications of pyrimidine derivatives continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications observed, especially in recent times . Therefore, it is expected that more research will be conducted on 3-Bromoimidazo[1,5-a]pyrimidine and similar compounds in the future.

Mechanism of Action

Target of Action

3-Bromoimidazo[1,5-a]pyrimidine is a derivative of imidazopyridine, which has been found to have a wide range of pharmacological activities .

Mode of Action

Studies on similar imidazopyridine derivatives suggest that they may induce cell cycle arrest at the g2/m phase, activate caspase-3, and inhibit the pi3k/akt/mtor signaling pathway . These actions can lead to the inhibition of cell proliferation and induction of apoptosis, which are key mechanisms in anticancer activity.

Biochemical Pathways

The inhibition of the pi3k/akt/mtor signaling pathway, as seen in similar compounds, can have significant downstream effects . This pathway is crucial for cell survival and proliferation, and its inhibition can lead to reduced tumor growth.

Result of Action

Based on the activities of similar compounds, it can be inferred that this compound may have potential anticancer effects . These effects could be due to the induction of cell cycle arrest, activation of apoptosis, and inhibition of key signaling pathways involved in cell survival and proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromoimidazo[1,5-a]pyrimidine can be synthesized through various methods. One common approach involves the cyclization of 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives. This reaction typically occurs under acidic conditions, such as in the presence of trifluoroacetic acid (TFA), leading to the formation of the desired imidazopyrimidine core .

Industrial Production Methods: Industrial production of this compound often involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, the compound can be synthesized in ethyl acetate via a one-pot tandem cyclization/bromination process when tert-butyl hydroperoxide (TBHP) is added . This method is advantageous due to its mild reaction conditions and the absence of a need for a base.

Chemical Reactions Analysis

Types of Reactions: 3-Bromoimidazo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions, often in the presence of a base.

    Cyclization Reactions: Cyclization reactions may involve reagents like TBHP and occur under acidic or neutral conditions.

Major Products Formed:

    Substitution Products: Various substituted imidazopyrimidines.

    Cyclization Products: More complex fused heterocyclic compounds.

Comparison with Similar Compounds

Uniqueness: 3-Bromoimidazo[1,5-a]pyrimidine is unique due to its specific bromine substitution, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of diverse bioactive molecules and materials.

Properties

IUPAC Name

3-bromoimidazo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-1-9-6-2-8-4-10(6)3-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKITFQPFNXSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2C=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823964-72-2
Record name 3-bromoimidazo[1,5-a]pyrimidine
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